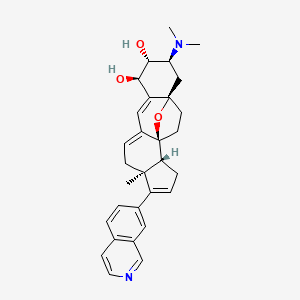
Didehydro-Cortistatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didehydro-Cortistatin A, also known as this compound, is a useful research compound. Its molecular formula is C30H34N2O3 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Transcription Inhibition
Mechanism of Action
Didehydro-Cortistatin A functions primarily as an inhibitor of the HIV-1 transactivator protein, Tat. Tat plays a crucial role in the transcriptional activation of the HIV genome, and its inhibition is essential for controlling viral replication and persistence. DCA binds specifically to the basic domain of Tat, preventing its interaction with the transactivation response element (TAR) RNA, which is necessary for amplifying viral mRNA expression.
Key Findings
- Inhibition Concentration : dCA exhibits potent inhibitory effects at nanomolar concentrations (EC50 ~ 1 nM) .
- Long-term Effects : Studies show that treatment with dCA can lead to a significant reduction in viral mRNA levels and particle production, with effects lasting even after treatment cessation .
Epigenetic Modifications
This compound influences the epigenetic landscape of HIV-infected cells. It promotes changes in DNA methylation and histone modifications that contribute to establishing a state of persistent latency, referred to as "deep-latency." This state is characterized by:
- Increased Nucleosome Stability : dCA treatment leads to enhanced nucleosome occupancy at the HIV promoter, inhibiting RNA polymerase II recruitment .
- Reduced Reactivation Potential : In experiments involving latency-reversing agents, dCA significantly inhibited viral reactivation compared to antiretroviral therapy alone .
Neuroinflammation and Neurocognitive Disorders
This compound also shows promise in addressing neuroinflammation associated with HIV-1 infection. The Tat protein has been implicated in HIV-associated neurocognitive disorders (HAND).
Research Insights
- Neuroprotective Effects : dCA crosses the blood-brain barrier and inhibits Tat-mediated neuroinflammatory signaling pathways by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α .
- Cocaine Reward Modulation : In animal models, dCA has been shown to reverse cocaine-mediated reward potentiation linked to Tat expression, suggesting potential applications in treating substance abuse disorders among HIV-infected individuals .
Case Studies and Experimental Models
Propriétés
Formule moléculaire |
C30H34N2O3 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol |
InChI |
InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1 |
Clé InChI |
HSNLDXFFYGOHED-WMHCEBKNSA-N |
SMILES isomérique |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
SMILES canonique |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |
Synonymes |
didehydro-cortistatin A didehydrocortistatin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















